molecular formula C₁₁H₁₃D₃N₂O₄ B1155476 4-O-Methyl-d3-carbidopa

4-O-Methyl-d3-carbidopa

Cat. No.: B1155476
M. Wt: 243.27
Attention: For research use only. Not for human or veterinary use.
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Description

4-O-Methyl-d3-carbidopa is a deuterated analog of carbidopa, a peripheral dopa decarboxylase inhibitor used in Parkinson’s disease therapy. This compound is structurally characterized by a methyl group at the 4-O position of the aromatic ring and three deuterium atoms (d3) replacing hydrogen atoms, enhancing its stability and utility in analytical applications. Its molecular formula is C₁₁H₁₆N₂O₄, with a molecular weight of 240.26 g/mol . It is classified as an impurity reference material (>95% purity by HPLC) and is stored at -20°C to maintain stability .

Properties

Molecular Formula

C₁₁H₁₃D₃N₂O₄

Molecular Weight

243.27

Synonyms

2-Hydrazinyl-3-(3-hydroxy-4-methoxy-d3-phenyl)-2-methylpropanoic Acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Differences

Table 1: Structural and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Purity Key Applications
4-O-Methyl-d3-carbidopa C₁₁H₁₆N₂O₄ 240.26 4-O-methyl, 3 deuterium >95% (HPLC) Impurity reference, metabolic studies
Carbidopa-D3 C₁₀H₁₁D₃N₂O₄ ~247.26* 3 deuterium (non-methylated) Not specified Internal standard for LC-MS, pharmacokinetics
3-O-Methyldopa-d3 C₁₁H₁₆N₂O₄ 240.26 3-O-methyl, 3 deuterium Not specified Impurity profiling, analytical research
Carbidopa (Parent) C₁₀H₁₄N₂O₄ 244.24 None ≥98% (USP) Parkinson’s disease therapy

*Estimated based on deuterium substitution.

Key Structural Insights :

  • This compound and 3-O-Methyldopa-d3 share the same molecular formula but differ in methyl group position (4-O vs. 3-O), which affects metabolic stability and interaction with enzymes .
  • Carbidopa-D3 lacks methyl substitution but incorporates deuterium, improving mass spectrometry sensitivity .

Research Findings and Pharmacological Relevance

  • Impurity Profiling : Methylated derivatives like 4-O-methylcarbidopa arise during carbidopa synthesis or storage. Their quantification ensures compliance with regulatory limits (e.g., USP specifies <0.5% for related compounds) .
  • Deuterium Advantages: Deuterated analogs (e.g., Carbidopa-D3) reduce matrix interference in mass spectrometry, enhancing detection limits by 10–100x compared to non-deuterated standards .
  • Therapeutic Insights : While this compound itself lacks direct therapeutic use, its parent compound, carbidopa, synergizes with levodopa to inhibit peripheral metabolism, increasing CNS dopamine availability .

Analytical Methodologies

  • Chromatography : Reverse-phase HPLC with UV detection (e.g., L1 column, 1 mL/min flow rate) resolves carbidopa from methylated impurities like 4-O-methylcarbidopa and 3-O-methyldopa .
  • Mass Spectrometry : Deuterated analogs (e.g., Carbidopa-D3) produce distinct isotopic patterns, enabling accurate quantification in complex biological samples .

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